molecular formula C14H20O B2666995 1-(4-Tert-butylphenyl)-2-methylpropan-1-one CAS No. 60561-82-2

1-(4-Tert-butylphenyl)-2-methylpropan-1-one

Cat. No. B2666995
CAS RN: 60561-82-2
M. Wt: 204.313
InChI Key: UYSVXJZQVNOLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Scientific Research Applications

Organic Synthesis and Reduction Reagent

4,4’-Di-tert-butylbiphenyl serves as a valuable building block in organic synthesis. Researchers use it to create complex molecules due to its stability and reactivity. Additionally, it acts as a reduction reagent in certain chemical transformations .

Materials Science: Epoxy Reactive Diluent

In materials science, this compound finds application as an epoxy reactive diluent. When added to epoxy resins, it modifies their viscosity and enhances their performance. This property is crucial in coatings, adhesives, and composite materials .

Photostabilizer in Sunscreen Formulations

The compound’s UV-absorbing properties make it an excellent photostabilizer. It is commonly used in sunscreen products to protect against UVA rays. Its broad absorption range ensures effective shielding from harmful ultraviolet light .

Electroluminescent Materials

Researchers have explored 4,4’-Di-tert-butylbiphenyl for its potential in electroluminescent devices. By incorporating it into OLEDs (organic light-emitting diodes), they aim to improve device efficiency and color purity .

Liquid Crystals and Display Technologies

The compound’s rigid biphenyl structure makes it suitable for liquid crystal applications. It contributes to the development of liquid crystal displays (LCDs) and other display technologies by influencing molecular alignment and optical properties .

Fluorescent Probes and Sensors

Due to its unique electronic properties, 4,4’-Di-tert-butylbiphenyl can serve as a fluorescent probe or sensor. Researchers explore its behavior in various environments, including biological systems, to detect specific analytes or monitor molecular interactions .

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSVXJZQVNOLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The procedure of Example 3 was followed for the reaction of 67g (0.5 mole) of tert-butylbenzene with 53.3g (0.5 mole) of isobutyryl chloride. Obtained after high vacuum concentration was 88g of a clear liquid; ir (film) 3.4 (m), 5.95 (s), 8.2 (s), 10.2 (s) microns; nmr (CDCl3) 7.65 (4H, d of d) 3.50 (1H, quintet), 1.28 (9H, s) 1.15(6H, d) ppm. A VPC analysis indicated one pure product.
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